molecular formula C20H22N2O2S B15061995 5-(1-Tosylpiperidin-2-yl)-1H-indole

5-(1-Tosylpiperidin-2-yl)-1H-indole

Cat. No.: B15061995
M. Wt: 354.5 g/mol
InChI Key: HCKRGJQYJPKUCU-UHFFFAOYSA-N
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Description

5-(1-Tosylpiperidin-2-yl)-1H-indole is a compound that belongs to the class of heterocyclic compounds It consists of an indole ring fused with a piperidine ring that is substituted with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Tosylpiperidin-2-yl)-1H-indole typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Tosylation: The piperidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine.

    Indole Formation: The indole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. Catalysts and automated processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Tosylpiperidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole or piperidine rings.

    Reduction: Reduced forms of the compound, potentially with altered functional groups.

    Substitution: Compounds with new functional groups replacing the tosyl group.

Scientific Research Applications

5-(1-Tosylpiperidin-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(1-Tosylpiperidin-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, while the piperidine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Tosylpiperidin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

    5-(1-Tosylpiperidin-2-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indole ring.

    5-(1-Tosylpiperidin-2-yl)-1H-quinoline: Features a quinoline ring in place of the indole ring.

Uniqueness

5-(1-Tosylpiperidin-2-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which can confer distinct chemical and biological properties. The presence of the tosyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-indole

InChI

InChI=1S/C20H22N2O2S/c1-15-5-8-18(9-6-15)25(23,24)22-13-3-2-4-20(22)17-7-10-19-16(14-17)11-12-21-19/h5-12,14,20-21H,2-4,13H2,1H3

InChI Key

HCKRGJQYJPKUCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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